molecular formula C9H14F2O3 B2430699 Ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate CAS No. 156544-74-0

Ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate

Cat. No.: B2430699
CAS No.: 156544-74-0
M. Wt: 208.205
InChI Key: JRDSMWUOOBAVSI-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate is a chemical compound with the molecular formula C9H14F2O3 . It has a molecular weight of 208.21 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14F2O3/c1-2-14-7(12)9(10,11)8(13)5-3-4-6-8/h13H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It’s important to note that the storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

  • Distribution Dynamics in Warm-Blooded Animals : The dynamics of the distribution of a similar compound, 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl) acetate, in warm-blooded animals have been studied using chromatography, UV spectrophotometry, and gas chromatography mass-spectrometry. This research provides insight into the biological distribution of such compounds in living organisms (Shormanov & Pravdyuk, 2017).

  • Use as Precursor in Heterocyclic Compound Synthesis : Ethyl 4,4-difluoro-4-phenoxyacetoacetate, a compound with structural similarities, has been studied as a precursor to new heterocyclic compounds. This research is significant for the design of biologically active heterocycles (Solodukhin et al., 2004).

  • Synthesis of Fluorinated Amino Acids : The reaction of polyfluoroalkyl β-ketoacetals with ethyl isocyanoacetate has been used to synthesize novel fluorinated amino acids. This research expands the scope of amino acid derivatives available for biochemical studies (Tolmachova et al., 2018).

  • Application in Antifungal Compound Synthesis : The synthesis of new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, derived from reactions involving ethyl 2,2-difluoro(heteroaryl)acetate, demonstrates the compound's potential in developing antifungal medications (Eto et al., 2000).

  • Production of Ethyl Acetate via Microbial Processes : The microbial production of ethyl acetate, a short-chain ester used in various industries, is a key area of research. Understanding the enzymatic processes involved in yeast can lead to sustainable production methods (Zhang et al., 2020).

  • Synthesis of Coumarin Derivatives : Research into the synthesis of new coumarin derivatives from 4-methylumbelliferone, involving ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate, contributes to the development of compounds with potential antimicrobial activities (Medimagh-Saidana et al., 2015).

  • Enantioselective Synthesis : The enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates, via hydrogenation of 2,2-difluoro-3-oxocarboxylates, highlights the importance of ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate in producing enantiomerically enriched compounds (Kuroki et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O3/c1-2-14-7(12)9(10,11)8(13)5-3-4-6-8/h13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDSMWUOOBAVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1(CCCC1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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